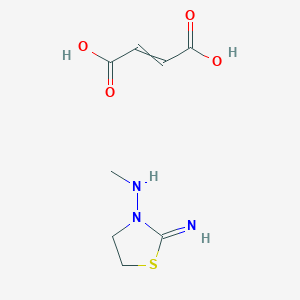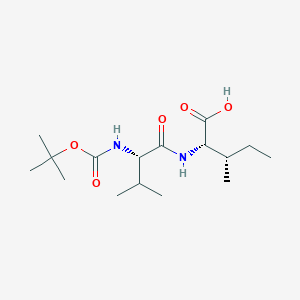
but-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine is a compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These compounds contain exactly two carboxylic acid groups. The compound also features a thiazolidine ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This unique structure imparts various biological and chemical properties to the compound, making it a subject of interest in multiple fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine typically involves a multi-component reaction (MCR) where primary amines, aldehydes, and mercaptoacetic acid are reacted in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA). This one-pot synthesis method is efficient and yields high-purity products .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using green chemistry approaches. For instance, the use of FeNi3-ionic liquid (IL) magnetic nanoparticles (MNP) as a catalyst in a solvent-free environment has been shown to produce high yields of the compound. This method is not only environmentally friendly but also cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
But-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of but-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine involves its interaction with various molecular targets and pathways. The thiazolidine ring in the compound can interact with enzymes and proteins, modulating their activity. This interaction can lead to the inhibition of specific enzymes, thereby exerting its biological effects. The presence of carboxylic acid groups also allows the compound to participate in hydrogen bonding and electrostatic interactions, further influencing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-4-one: Another thiazolidine derivative with similar biological activities.
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities
Uniqueness
But-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine is unique due to its combination of a thiazolidine ring and dicarboxylic acid groups. This unique structure imparts a wide range of biological activities and makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
65993-80-8 |
|---|---|
Formule moléculaire |
C8H13N3O4S |
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
but-2-enedioic acid;2-imino-N-methyl-1,3-thiazolidin-3-amine |
InChI |
InChI=1S/C4H9N3S.C4H4O4/c1-6-7-2-3-8-4(7)5;5-3(6)1-2-4(7)8/h5-6H,2-3H2,1H3;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
HPCFTRPCSRQVBO-UHFFFAOYSA-N |
SMILES canonique |
CNN1CCSC1=N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)

![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)









![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
